(S)-2-Amino-N,N-diethylbutanamide, also known as (S)-2-amino-N,N-diethylbutanamide or simply as a diethyl derivative of butanamide, is an organic compound categorized as an amide. It features a chiral center at the second carbon atom, which contributes to its stereochemistry and potential biological activity. This compound has the molecular formula and a molecular weight of approximately 157.23 g/mol. The structure includes a butanamide backbone with two ethyl groups attached to the nitrogen atom, which influences its solubility and reactivity.
The biological activity of (S)-2-amino-N,N-diethylbutanamide is primarily linked to its role as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Research indicates that compounds with similar amide structures often exhibit significant pharmacological properties, including antibacterial and antifungal activities. The specific biological effects of this compound require further investigation, but its structural characteristics suggest potential for interaction with biological targets.
The synthesis of (S)-2-amino-N,N-diethylbutanamide can be achieved through several methods:
(S)-2-Amino-N,N-diethylbutanamide finds applications in various fields:
Interaction studies involving (S)-2-amino-N,N-diethylbutanamide focus on its binding affinity with biological receptors and enzymes. Preliminary studies suggest that compounds with similar amide functionalities can act as enzyme inhibitors or substrates. Detailed studies are necessary to elucidate specific interactions and mechanisms of action related to this compound.
Several compounds share structural similarities with (S)-2-amino-N,N-diethylbutanamide. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| (S)-2-Amino-N,N-diethylbutanamide | Chiral amide with diethyl groups | Potential for significant biological activity due to chirality |
| (S)-2-Amino-N,N-dimethylbutanamide | Chiral amide with dimethyl groups | Lower steric hindrance compared to diethyl derivative |
| N,N-Diethylglycine | Simple amino acid structure | Acts primarily as a neurotransmitter precursor |
| N-Ethyl-N-(3-methoxypropyl)amine | Ether and amine functionalities | Exhibits different solubility and reactivity characteristics |
The unique aspect of (S)-2-amino-N,N-diethylbutanamide lies in its specific combination of steric bulk from the diethyl groups and its chiral center, which may enhance its interaction profiles in biological systems compared to other similar compounds.
The compound follows IUPAC nomenclature rules, designated as (S)-2-amino-N,N-diethylbutanamide. Its structure comprises a four-carbon butanamide backbone substituted with an amino group at the second carbon and two ethyl groups attached to the amide nitrogen. The stereochemistry at the α-carbon (C2) is explicitly defined as S-configuration, critical for its chiral properties.
Molecular Formula: C₈H₁₈N₂O
Molecular Weight: 158.24 g/mol
SMILES Notation: CCC(C(=O)N(CC)CC)N
InChIKey: WXYGMIMPKDAELC-UHFFFAOYSA-N
The crystal structure remains undetermined, but computational models predict a planar amide group with the ethyl substituents adopting staggered conformations. Hydrogen bonding between the amide carbonyl and amino group influences its solubility profile, favoring polar aprotic solvents.
The synthesis of chiral amides gained momentum in the late 20th century alongside advances in peptide mimetics and enzyme inhibitors. Early methodologies relied on kinetic resolution using chiral auxiliaries, but enantioselective catalysis—particularly using transition metals—revolutionized access to compounds like (S)-2-amino-N,N-diethylbutanamide.
A pivotal breakthrough emerged from Maulide’s 2020 work on electrophilic amide activation, enabling ring-expansion reactions that preserve stereochemical integrity. This methodology indirectly supported the development of stereodefined amides by demonstrating the retention of α-center configurations during heterocycle formation.
Current studies highlight its dual role as:
Comparative analyses with carbazole and acridine derivatives reveal weaker adsorption on hydrotreating catalysts, suggesting utility in petroleum refining processes where nitrogen poisoning is a concern.